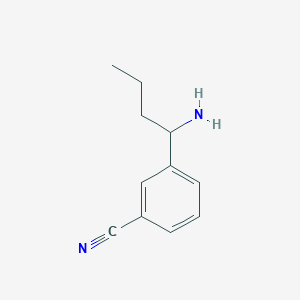

3-(1-Aminobutyl)benzonitrile

Beschreibung

3-(1-Aminobutyl)benzonitrile is a benzonitrile derivative featuring an amino-functionalized butyl chain at the 3-position of the aromatic ring.

Eigenschaften

Molekularformel |

C11H14N2 |

|---|---|

Molekulargewicht |

174.24 g/mol |

IUPAC-Name |

3-(1-aminobutyl)benzonitrile |

InChI |

InChI=1S/C11H14N2/c1-2-4-11(13)10-6-3-5-9(7-10)8-12/h3,5-7,11H,2,4,13H2,1H3 |

InChI-Schlüssel |

VZFNRMDOFIDCCI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C1=CC=CC(=C1)C#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen:

Oxidation: 3-(1-Aminobutyl)benzonitril kann Oxidationsreaktionen eingehen, um entsprechende Oxide oder Nitrile zu bilden.

Reduktion: Die Reduktion der Nitrilgruppe kann zu primären Aminen führen.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitrilgruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator werden häufig verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Benzoesäurederivaten.

Reduktion: Bildung von primären Aminen.

Substitution: Bildung von substituierten Benzonitrilen.

Wissenschaftliche Forschungsanwendungen

Chemie:

Synthese komplexer Moleküle: 3-(1-Aminobutyl)benzonitril wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie:

Biologische Sonden: Die Verbindung kann als Sonde in biologischen Studien verwendet werden, um die Funktion spezifischer Enzyme oder Rezeptoren zu untersuchen.

Medizin:

Arzneimittelentwicklung: Aufgrund seiner Strukturmerkmale wird 3-(1-Aminobutyl)benzonitril auf sein Potenzial als Leitstruktur bei der Entwicklung neuer therapeutischer Wirkstoffe untersucht.

Industrie:

Materialwissenschaft: Die Verbindung wird aufgrund ihrer chemischen Stabilität und Reaktivität bei der Entwicklung fortschrittlicher Materialien verwendet, darunter Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von 3-(1-Aminobutyl)benzonitril hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Nitrilgruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, wodurch die Bindungsaffinität und Spezifität der Verbindung beeinflusst werden.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-(1-Aminobutyl)benzonitrile can undergo oxidation reactions to form corresponding oxides or nitriles.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitriles.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Complex Molecules: 3-(1-Aminobutyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.

Medicine:

Drug Development: Due to its structural features, 3-(1-Aminobutyl)benzonitrile is explored for its potential as a lead compound in the development of new therapeutic agents.

Industry:

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 3-(1-Aminobutyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Structural Flexibility : Substituents like azides () and ferrocene () enable diverse applications, from drug development to materials science.

- Biological Relevance : Chlorophenyl and tetrazole groups () highlight the importance of aromatic and heterocyclic moieties in enhancing target affinity.

- Synthetic Accessibility: High-yield routes (e.g., 86% yield for 2-(3-Aminophenoxy)benzonitrile in ) suggest efficient scalability for benzonitrile analogs.

Biologische Aktivität

3-(1-Aminobutyl)benzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 3-(1-Aminobutyl)benzonitrile features a benzonitrile moiety connected to a 1-aminobutyl group. Its molecular formula is , and it typically appears as a white crystalline solid. The unique structural components of this compound contribute to its biological properties, making it a subject of interest in various research domains.

Biological Activity Overview

Research indicates that 3-(1-Aminobutyl)benzonitrile exhibits enzyme inhibition properties, which are crucial for its therapeutic potential. Specifically, it has been studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Enzyme Inhibition

The compound shows promising inhibitory effects against specific enzymes that are vital in several biochemical pathways. Preliminary studies suggest that it may modulate activity through binding at active sites of these enzymes. For instance, it has been noted to influence neurotransmitter pathways by interacting with receptors related to serotonin and norepinephrine signaling .

Study on Anticancer Activity

A study conducted by Ribeiro Morais et al. examined the anticancer potential of compounds structurally related to 3-(1-Aminobutyl)benzonitrile. The results indicated that derivatives of this compound could suppress tumor growth in vivo, showing a significant reduction in tumor size in treated mice compared to controls .

Interaction Studies

Further investigations into the binding affinity of 3-(1-Aminobutyl)benzonitrile with various biological targets revealed its potential as a modulator of receptor activity. It was found to interact with the P2Y14 receptor, which is involved in inflammatory responses, indicating its possible role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(1-Aminobutyl)benzonitrile, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 3-(1-Aminoethyl)benzonitrile | 153994-67-3 | Shorter alkyl chain; different biological activity |

| 3-(1-Aminopropyl)benzonitrile | 127852-31-7 | Different alkyl chain length; variations in reactivity |

| 3-(1-Aminomethyl)benzonitrile | 1213603-19-0 | Different substituent; affects pharmacological properties |

The extended alkyl chain of 3-(1-Aminobutyl)benzonitrile enhances hydrophobic interactions, which may lead to increased efficacy in enzyme inhibition compared to its shorter-chain counterparts .

The mechanism through which 3-(1-Aminobutyl)benzonitrile exerts its biological effects involves interactions at the molecular level with specific targets. The presence of the amino group allows for hydrogen bonding with enzyme active sites or receptor binding sites, potentially altering their activity and leading to therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.